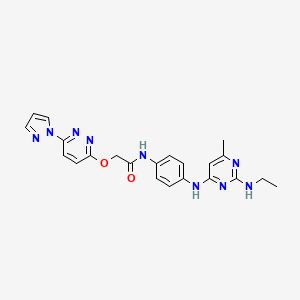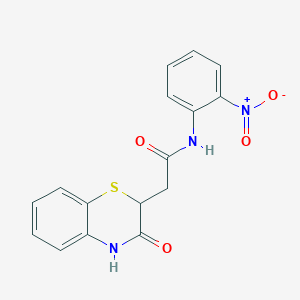
3-Ethyl-2-phenacylsulfanylquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-phenacylsulfanylquinazolin-4-one is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives, which are known to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
3-Ethyl-2-phenacylsulfanylquinazolin-4-one has been studied extensively for its potential therapeutic applications. One of the major areas of research has been its anticancer activity. Several studies have reported that this compound exhibits potent cytotoxicity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the induction of apoptosis and cell cycle arrest in cancer cells.
In addition to its anticancer activity, 3-Ethyl-2-phenacylsulfanylquinazolin-4-one has also been investigated for its anti-inflammatory and antioxidant properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of several inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of 3-Ethyl-2-phenacylsulfanylquinazolin-4-one is not fully understood. However, several studies have suggested that this compound exerts its biological activity by interacting with various cellular targets, including enzymes and signaling pathways. For example, it has been reported that this compound can inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-Ethyl-2-phenacylsulfanylquinazolin-4-one have been studied in various in vitro and in vivo models. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, which can lead to tumor growth inhibition. In addition, this compound can also modulate the expression of several genes involved in the regulation of cell proliferation, differentiation, and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-Ethyl-2-phenacylsulfanylquinazolin-4-one in lab experiments is its potent biological activity. This compound exhibits cytotoxicity against a variety of cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. In addition, this compound also possesses anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of several inflammatory diseases.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
Despite the limitations, the potential therapeutic applications of 3-Ethyl-2-phenacylsulfanylquinazolin-4-one have generated significant interest in the scientific research community. There are several future directions that can be explored to further understand the biological activity and mechanism of action of this compound. One of the major areas of research can be the optimization of the synthesis method to improve the yield and purity of the product. In addition, the development of analogs and derivatives of this compound can also be explored to enhance its biological activity and selectivity. Furthermore, the use of advanced techniques such as proteomics and genomics can also be employed to identify the cellular targets and signaling pathways involved in the biological activity of this compound.
Métodos De Síntesis
The synthesis of 3-Ethyl-2-phenacylsulfanylquinazolin-4-one involves the reaction of 3-ethyl-2-mercaptobenzamide with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with phenacyl bromide to obtain the final product. The synthesis of this compound has been reported in several research articles, and different variations of the reaction conditions have been explored to optimize the yield and purity of the product.
Propiedades
IUPAC Name |
3-ethyl-2-phenacylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-2-20-17(22)14-10-6-7-11-15(14)19-18(20)23-12-16(21)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUARGWHLHCISLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-2-((2-oxo-2-phenylethyl)thio)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methylbenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2561420.png)
![4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2561421.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2561422.png)
![3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2561423.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2561424.png)

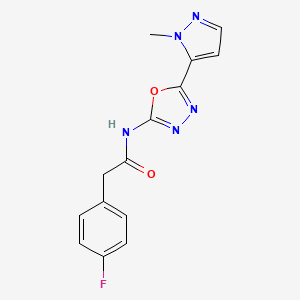
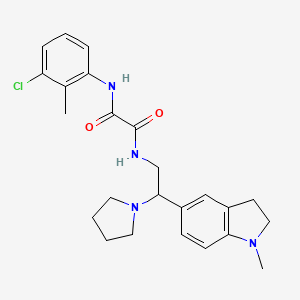
![N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide](/img/structure/B2561431.png)
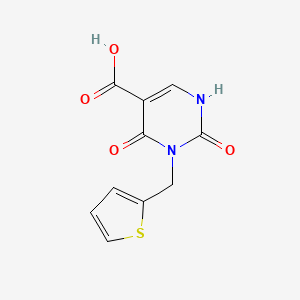
![8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2561434.png)

